molecular formula C20H20N2O3S B3756891 4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B3756891
M. Wt: 368.5 g/mol
InChI Key: WIWJMTUOLKLYHH-UHFFFAOYSA-N
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Description

4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone with a methoxyphenoxy group and a phenylthiazolyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction.

    Formation of the butanamide backbone: This can be synthesized through the reaction of butanoyl chloride with an appropriate amine.

    Introduction of the methoxyphenoxy group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the thiazole ring to a thiazolidine ring.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide: can be compared with other amides containing thiazole and phenoxy groups.

    4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide backbone.

    4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a propanamide backbone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-16-9-11-17(12-10-16)25-13-5-8-19(23)22-20-21-18(14-26-20)15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWJMTUOLKLYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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